molecular formula C5H4N4O B2375263 [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol CAS No. 31592-08-2

[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol

Numéro de catalogue: B2375263
Numéro CAS: 31592-08-2
Poids moléculaire: 136.114
Clé InChI: GXBDCPYXMVITMR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound is known for its diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties . The unique structure of this compound makes it a valuable scaffold for the development of various therapeutic agents.

Mécanisme D'action

Target of Action

The [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol (TP) is a non-naturally occurring small molecule that has been the subject of extensive research . This compound has been found to have a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties

Mode of Action

It has been suggested that the compound interacts with its targets, leading to changes that result in its various biological activities . For instance, in the context of anticancer activity, one study found that a derivative of TP exhibited significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Biochemical Pathways

TP and its derivatives have been found to affect various biochemical pathways. In the case of anticancer activity, TP has been shown to suppress the ERK signaling pathway . This pathway is crucial in regulating cell proliferation, differentiation, and survival. The suppression of this pathway by TP can lead to decreased cell growth and increased apoptosis, contributing to its anticancer effects .

Pharmacokinetics

One study found that two compounds similar to tp exhibited high affinity and less toxicity than lopinavir and nelfinavir, which are positive controls

Result of Action

The result of TP’s action depends on its biological activity. For example, in its role as an anticancer agent, TP has been found to induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins in gastric cancer cells . This leads to decreased cell growth and increased cell death, contributing to its anticancer effects .

Safety and Hazards

A non-toxic [1,2,4]triazolo[1,5-a]pyrimidin-7-one (WS-10) that modulates ABCB1-mediated multidrug resistance (MDR) has been discovered .

Orientations Futures

The development of the chemistry and application of 1,2,4-triazolo[1,5-a]pyrimidines has continued and even accelerated . In the future, we can expect to see more applications of TPs in both agriculture and medicinal chemistry .

Analyse Biochimique

Biochemical Properties

[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent human CXCR2 receptor antagonist . The nature of these interactions is largely dependent on the specific biochemical context, but they often involve binding interactions that modulate the activity of the target biomolecule .

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cellular context. It has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to suppress the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. It can bind to specific sites on these molecules, leading to changes in their activity. For example, it has been found to inhibit the ERK signaling pathway, which can lead to changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . These reactions are often carried out under mild conditions, making the process efficient and straightforward. Another method involves the one-pot catalyst-free procedure at room temperature, which yields highly functionalized triazolo[1,5-a]pyrimidines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the compound’s structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under mild to moderate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield triazolopyrimidine derivatives with additional functional groups, while reduction reactions can lead to the formation of dihydro derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its versatile biological activities and its ability to serve as a scaffold for the development of various therapeutic agents. Its structure allows for easy modification, enabling the synthesis of a wide range of derivatives with enhanced properties .

Propriétés

IUPAC Name

1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-4-1-2-6-5-7-3-8-9(4)5/h1-3H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBDCPYXMVITMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2N=CNN2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288789
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4866-61-9, 31592-08-2
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What are the structural characteristics of [, , ]Triazolo[1,5-a]pyrimidin-7-ol derivatives and how are they analyzed?

A1: [, , ]Triazolo[1,5-a]pyrimidin-7-ol derivatives are characterized by their heterocyclic structure. Techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and liquid chromatography-mass spectrometry (LC-MS) are commonly used to confirm the structure of these compounds []. For example, the structure of 5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol was elucidated using 1H-NMR, 13C-NMR, IR spectroscopy, and LC-MS [].

Q2: How do [, , ]Triazolo[1,5-a]pyrimidin-7-ol derivatives behave as corrosion inhibitors, and what research supports this application?

A2: Research suggests that certain [, , ]Triazolo[1,5-a]pyrimidin-7-ol derivatives, such as 5-methylthis compound (MTP), can act as effective corrosion inhibitors for carbon steel in acidic environments []. Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that MTP exhibits mixed-type inhibitor behavior, effectively mitigating corrosion by adsorbing onto the steel surface []. This adsorption process has been found to follow the Langmuir adsorption isotherm [].

Q3: Is there evidence to suggest that the corrosion inhibition properties of [, , ]Triazolo[1,5-a]pyrimidin-7-ol derivatives are related to their molecular structure?

A3: Yes, computational chemistry methods like Density Functional Theory (DFT) have been employed to investigate the relationship between the molecular structure of [, , ]Triazolo[1,5-a]pyrimidin-7-ol derivatives and their corrosion inhibition efficiency []. These studies provide insights into the electronic properties and reactivity of these compounds, helping to explain their effectiveness as corrosion inhibitors at the molecular level [].

Q5: Have there been studies on the coordination chemistry of [, , ]Triazolo[1,5-a]pyrimidin-7-ol?

A5: Yes, studies have investigated the coordination chemistry of [, , ]Triazolo[1,5-a]pyrimidin-7-ol with transition metals. Researchers have synthesized and characterized coordination compounds of 5-methylthis compound with copper(II) halides and examined their spectral and magnetic properties [, ]. These studies provide valuable insights into the coordination behavior of this class of compounds and their potential in materials science.

Q6: What are the future directions for research on [, , ]Triazolo[1,5-a]pyrimidin-7-ol derivatives?

A5: Future research directions include:

  • In vivo studies: Investigating the in vivo efficacy and safety profiles of promising [, , ]Triazolo[1,5-a]pyrimidin-7-ol derivatives in relevant animal models.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.